N,N-dimethylazetidin-3-amine hydrochloride
CAS No.: 935670-07-8
Cat. No.: VC2276001
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 935670-07-8 |
---|---|
Molecular Formula | C5H13ClN2 |
Molecular Weight | 136.62 g/mol |
IUPAC Name | N,N-dimethylazetidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Standard InChI Key | BMUIAEREBKVJQG-UHFFFAOYSA-N |
SMILES | CN(C)C1CNC1.Cl |
Canonical SMILES | CN(C)C1CNC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
N,N-dimethylazetidin-3-amine hydrochloride consists of a four-membered azetidine ring with a dimethylamine group attached at the 3-position, plus a hydrochloride salt. The azetidine ring is a saturated heterocycle containing one nitrogen atom, which contributes to the compound's chemical reactivity and potential biological interactions .
Physical and Chemical Properties
The physical and chemical properties of N,N-dimethylazetidin-3-amine hydrochloride are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C5H13ClN2 |
Molecular Weight | 136.62 g/mol |
CAS Number | 935670-07-8 |
Parent Compound | N,N-dimethylazetidin-3-amine (CID 10351656) |
Physical State | Solid |
Solubility | Soluble in water and polar organic solvents |
Storage Conditions | Room temperature |
The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, which is advantageous for various research applications .
Identifiers and Nomenclature
Several chemical identifiers and alternative names exist for N,N-dimethylazetidin-3-amine hydrochloride:
Synonyms:
-
1-Azetidin-3-yl-dimethylamine hydrochloride
-
N,N-DIMETHYLAZETIDIN-3-AMINE HCL
Chemical Identifiers:
-
InChI: InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
-
InChIKey: BMUIAEREBKVJQG-UHFFFAOYSA-N
Synthesis and Preparation Methods
Stock Solution Preparation
For research applications, precise solution preparation is essential. The table below provides guidance for preparing stock solutions of various concentrations:
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 7.3196 mL | 36.5979 mL | 73.1957 mL |
5 mM | 1.4639 mL | 7.3196 mL | 14.6391 mL |
10 mM | 0.732 mL | 3.6598 mL | 7.3196 mL |
For stable stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To increase solubility, the compound can be heated to 37°C and then sonicated in an ultrasonic bath .
Chemical Reactivity and Mechanisms
Functional Group Reactivity
N,N-dimethylazetidin-3-amine hydrochloride contains several reactive functional groups that contribute to its chemical behavior:
-
The azetidine ring: A strained four-membered ring that can undergo ring-opening reactions under specific conditions
-
The tertiary amine (dimethylamine) group: Acts as a nucleophile and can participate in various substitution and addition reactions
-
The hydrochloride salt: Influences solubility and can participate in acid-base reactions
These functional groups enable the compound to participate in various chemical transformations, making it valuable in organic synthesis applications .
Applications in Research and Industry
Pharmaceutical Research
N,N-dimethylazetidin-3-amine hydrochloride has potential applications in pharmaceutical research, particularly due to its azetidine structure. Related azetidine derivatives have shown promise in various therapeutic areas .
The compound may serve as a building block in the synthesis of more complex bioactive molecules. Azetidine-containing compounds have been explored for their potential as:
-
Enzyme inhibitors
-
Receptor modulators
-
CNS-active agents
The unique structure of the azetidine ring, combined with the dimethylamine functionality, could provide distinct binding interactions with biological targets .
Synthetic Chemistry Applications
In synthetic chemistry, N,N-dimethylazetidin-3-amine hydrochloride serves as a valuable intermediate or building block for the creation of more complex molecules. Its well-defined stereochemistry and functional groups make it useful for:
-
Construction of libraries of small molecules for drug discovery
-
Development of structure-activity relationship studies
-
Creation of specialized reagents for specific chemical transformations
The compound's relative stability and reactivity profile make it suitable for various synthetic methodologies .
Comparison with Similar Compounds
N,N-dimethylazetidin-3-amine Dihydrochloride
N,N-dimethylazetidin-3-amine dihydrochloride (CAS: 124668-49-1) is a closely related compound with formula C5H14N2Cl2. It differs from N,N-dimethylazetidin-3-amine hydrochloride by having an additional hydrochloride group. This affects its solubility properties and potentially its reactivity in certain applications .
Other Azetidine Derivatives
Various other azetidine derivatives share structural similarities with N,N-dimethylazetidin-3-amine hydrochloride but differ in their substitution patterns. For example, 2-aminopyrimidine derivatives with alkylated 3-amino-azetidine side chains have been studied as potent non-imidazole agonists in pharmaceutical research .
The structure-activity relationships observed with these related compounds provide valuable insights into the potential applications of N,N-dimethylazetidin-3-amine hydrochloride in drug discovery efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume